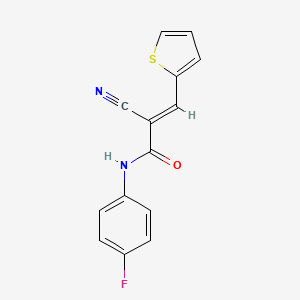

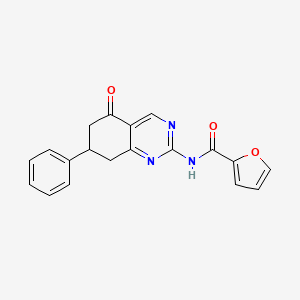

![molecular formula C21H22N6O B5577494 7-{4-[(3-甲基-1,2,4-恶二唑-5-基)甲基]哌啶-1-基}-5-苯基吡唑并[1,5-a]嘧啶](/img/structure/B5577494.png)

7-{4-[(3-甲基-1,2,4-恶二唑-5-基)甲基]哌啶-1-基}-5-苯基吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves various chemical strategies aiming at introducing diverse functional groups that impact the molecule's reactivity and interaction with biological targets. For instance, the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with fitting heterocyclic amines or its diazonium salt leads to the formation of pyrazolo[1,5-a]pyrimidines alongside other heterocyclic frameworks containing the 1,2,3-triazole moiety (Abdelriheem et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives reveals a complex arrangement of atoms and bonds that facilitate their diverse chemical behavior. The hydrogen-bonded chain of rings in specific derivatives highlights the significance of N—H⋯N hydrogen bonds in forming chains containing various types of rings, contributing to the compound's stability and reactivity (Portilla et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by their structural features, allowing for a variety of chemical transformations. For example, the presence of the 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core significantly affects the affinity and selectivity profiles for targeting human adenosine A1 and A2A receptor subtypes, showcasing the derivatives' versatile chemical properties (Squarcialupi et al., 2017).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility and crystal structure, are crucial for their application in medicinal chemistry. The synthesis and structural elucidation of derivatives, like 7-methylpyrazolo[4,3-d]-v-triazin-4-one, contribute to understanding their physical properties and potential as novel compounds in drug discovery and development (Long et al., 1970).

Chemical Properties Analysis

The chemical properties analysis of pyrazolo[1,5-a]pyrimidine derivatives encompasses their reactivity, stability, and interaction with biological targets. The regioselective synthesis of 1- and 4-substituted derivatives highlights the influence of chemical modifications on the compounds' biological activities and interactions, providing insights into their potential therapeutic applications (Drev et al., 2014).

科学研究应用

抗菌和抗真菌活性

- 合成和生物学评估:一项研究专注于合成一系列新化合物,揭示了对多种菌株(例如大肠杆菌、金黄色葡萄球菌和白色念珠菌)的显着抗菌和抗真菌活性。这表明相关化合物在开发新型抗菌剂中具有潜在应用(Suresh, Lavanya, & Rao, 2016)。

抗癌活性

- 新型吡唑并嘧啶衍生物:对新型6-芳基-3-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮的研究证明了有希望的抗癌和抗5-脂氧合酶活性,表明这些化合物在癌症治疗和炎症控制中的潜力(Rahmouni et al., 2016)。

抗帕金森和镇痛活性

- 硫代嘧啶和吡唑啉衍生物:一项探索2-氯-6-乙氧基-4-乙酰基吡啶衍生物的研究突出了它们的镇痛和抗帕金森活性,与已建立的药物相当,表明了开发新治疗剂的潜力(Amr, Maigali, & Abdulla, 2008)。

合成纤维应用

- 偶氮吡唑并[1,5-a]嘧啶:研究表明了基于吡唑并[1,5-a]嘧啶的偶氮染料在聚酯和聚酰胺纤维中的应用,表明该化合物与纺织品染色技术相关(Rangnekar & Puro, 2007)。

腺苷受体拮抗剂

- 水溶性吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶:本研究介绍了作为人A₃腺苷受体拮抗剂的衍生物,展示了结构修饰在增强水溶性和生物利用度方面的作用,与治疗应用相关(Baraldi et al., 2012)。

作用机制

While the specific mechanism of action for “7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine” is not available, oxadiazoles have been studied for their anticancer activity. They have been found to exhibit this activity through various mechanisms, including the inhibition of key molecular targets for cancer therapy .

属性

IUPAC Name |

3-methyl-5-[[1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O/c1-15-23-20(28-25-15)13-16-8-11-26(12-9-16)21-14-18(17-5-3-2-4-6-17)24-19-7-10-22-27(19)21/h2-7,10,14,16H,8-9,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUIZHXZOAUMEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2CCN(CC2)C3=CC(=NC4=CC=NN43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

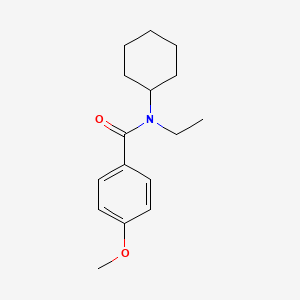

![2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol](/img/structure/B5577419.png)

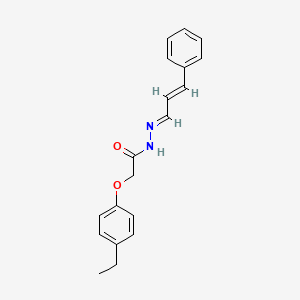

![N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5577435.png)

![5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5577443.png)

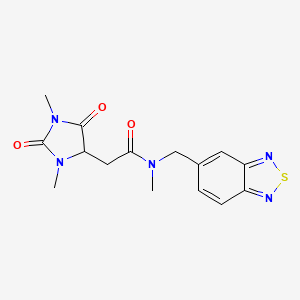

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)

![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)

![1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone](/img/structure/B5577488.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B5577507.png)

![(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5577509.png)

![N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5577519.png)